2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
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Overview
Description
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound featuring an oxazole ring, an amino group, and a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile (MeCN) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing and the use of specific reagents are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: The compound is utilized in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets and pathways. The oxazole ring and amino group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Shares the oxazole ring structure but differs in functional groups.
Benzoxazole derivatives: These compounds have similar heterocyclic structures and are studied for their biological activities.
Uniqueness
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-10-15(21-26-12)20-16(22)11-25-18(24)14(8-9-27-2)19-17(23)13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLSLKWXAFYZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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